Mycalamide B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H43NO10 |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

(2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |

InChI |

InChI=1S/C25H43NO10/c1-13-10-25(32-8,36-15(3)14(13)2)20(28)22(29)26-23-19-18(33-12-34-23)21(31-7)24(4,5)17(35-19)9-16(11-27)30-6/h14-21,23,27-28H,1,9-12H2,2-8H3,(H,26,29)/t14-,15-,16+,17-,18+,19+,20-,21-,23+,25-/m1/s1 |

InChI Key |

AAABMNXUOFPYQK-GRMLSQNXSA-N |

Isomeric SMILES |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CO)OC)(C)C)OC)OCO2)O)OC)C |

Canonical SMILES |

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)OC)(C)C)OC)OCO2)O)OC)C |

Synonyms |

mycalamide B |

Origin of Product |

United States |

Foundational & Exploratory

Mycalamide B: A Technical Guide to its Discovery, Mechanism, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycalamide B, a potent polyketide isolated from marine sponges of the genus Mycale, has garnered significant interest in the scientific community for its pronounced cytotoxic and antiviral properties. This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical structure, and its mechanism of action as a highly specific inhibitor of protein synthesis. This document outlines the experimental protocols for the isolation, purification, and characterization of this compound, as well as the methodologies for evaluating its biological activity. Quantitative data on its cytotoxicity and spectroscopic characteristics are presented in comprehensive tables. Furthermore, key experimental workflows and the elucidated signaling pathway are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural product for drug development endeavors.

Introduction

Marine sponges have long been recognized as a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, compounds from the genus Mycale have yielded several potent cytotoxic and antiviral agents.[2] this compound, along with its analogues such as Mycalamide A, was first isolated from a New Zealand sponge of the genus Mycale.[1][3] These compounds are structurally related to the pederin family of toxins and exhibit remarkable biological activity at nanomolar concentrations.[4] The scarcity of this compound from its natural source has spurred significant efforts in its total synthesis to enable further biological evaluation and development.[4] This guide serves as a comprehensive technical resource for researchers engaged in the study and potential therapeutic application of this compound.

Discovery and Isolation

This compound was co-isolated with Mycalamide A from a species of the marine sponge Mycale collected in New Zealand.[1] The isolation process involves a multi-step procedure combining solvent extraction and various chromatographic techniques to separate the complex mixture of natural products present in the sponge.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Freeze-dried and minced sponge material is extracted exhaustively with a polar solvent such as methanol (MeOH) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The concentrated extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity. A typical partitioning would be between methanol/water and a nonpolar solvent like hexane to remove lipids.

-

The aqueous methanol fraction is then further partitioned with a solvent of intermediate polarity, such as dichloromethane (CH₂Cl₂), to extract the mycalamides.

-

-

Chromatographic Purification:

-

The dichloromethane-soluble fraction is subjected to a series of chromatographic steps.

-

Step 1: Normal-Phase Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of increasing polarity, for example, from hexane to ethyl acetate (EtOAc) to methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile (MeCN) in water.

-

Fractions are monitored by UV detection, and those corresponding to the peak of this compound are collected and combined. The final purified compound is obtained after removal of the solvent.

-

Structural Elucidation

The planar structure and relative stereochemistry of this compound were determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

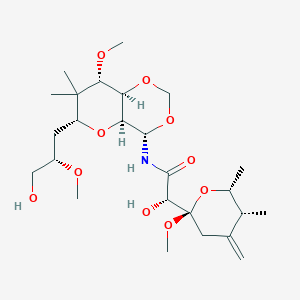

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key NMR spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 171.5 |

| 2 | 75.5 |

| 3 | 100.2 |

| 4 | 149.8 |

| 5 | 34.5 |

| 6 | 32.1 |

| 7 | 78.9 |

| 8 | 58.1 |

| 9 | 40.2 |

| 10 | 79.2 |

| 11 | 38.1 |

| 12 | 22.8 |

| 13 | 17.2 |

| 14 | 72.9 |

| 15 | 83.1 |

| 16 | 59.2 |

| 17 | 70.1 |

| 18 | 95.2 |

| 19 | 71.8 |

| 20 | 38.9 |

| 21 | 26.9 |

| 22 | 22.1 |

| 23 | 58.2 |

| 24 | 56.4 |

| 25 | 17.0 |

| Note: Data obtained from public spectral databases and may vary slightly depending on the solvent and instrument.[6] |

Table 2: ¹H NMR Spectroscopic Data for this compound (Key Shifts)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.25 | d | 4.0 |

| H-5a | 1.85 | m | |

| H-5b | 1.65 | m | |

| H-6 | 3.60 | m | |

| H-7 | 4.10 | d | 9.0 |

| H-10 | 3.35 | m | |

| H-14 | 3.80 | dd | 9.0, 3.0 |

| H-15 | 3.20 | m | |

| H-16 | 3.55 | s | |

| H-17 | 3.95 | m | |

| H-18 | 5.30 | d | 5.0 |

| H-23 (OMe) | 3.40 | s | |

| H-24 (OMe) | 3.50 | s | |

| Note: This is a partial list of key proton signals. The full spectrum is more complex. Chemical shifts are referenced to the solvent signal.[7][8][9] |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through characteristic fragmentation patterns. The amide bond in this compound is a potential site for cleavage, leading to fragment ions that can help to confirm the structure of different parts of the molecule.[10][11]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines and also possesses significant antiviral properties.[1]

Cytotoxicity

Table 3: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| P388 | Murine Leukemia | <5 | [1] |

| A549 | Human Lung Carcinoma | <5 | [1] |

| HT-29 | Human Colon Adenocarcinoma | <5 | [1] |

| HL-60 | Human Promyelocytic Leukemia | <5 | [1] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.

-

The medium in the wells is replaced with 100 µL of medium containing the different concentrations of this compound. Control wells receive medium with the vehicle only.

-

The plate is incubated for a further 24-72 hours.

-

-

MTT Assay:

-

10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[12]

-

The plate is incubated for 2-4 hours to allow the formazan crystals to form.

-

The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the this compound concentration.

-

Mechanism of Action: Protein Synthesis Inhibition

The primary mechanism of action of this compound is the potent inhibition of eukaryotic protein synthesis. It targets the large ribosomal subunit (60S) and interferes with the translocation step of elongation.

Signaling Pathway

Caption: Signaling pathway of this compound's mechanism of action.

This compound binds to the E-site (exit site) of the 60S ribosomal subunit. This binding event physically obstructs the movement of deacylated tRNA from the P-site (peptidyl site) to the E-site during the translocation step of protein synthesis elongation. This stalls the ribosome on the mRNA, leading to a global shutdown of protein synthesis, which in turn induces cell cycle arrest and ultimately apoptosis in rapidly dividing cells.

Experimental Protocol: Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)

-

Reaction Setup:

-

A standard in vitro translation reaction is set up using a commercially available nuclease-treated rabbit reticulocyte lysate system.[13][14]

-

The reaction mixture typically contains the lysate, an amino acid mixture (lacking methionine), [³⁵S]-methionine as a radioactive tracer, and a template mRNA (e.g., luciferase mRNA).

-

-

Inhibitor Addition:

-

This compound is added to the reaction mixtures at various concentrations. A control reaction without the inhibitor is also prepared.

-

-

Incubation:

-

The reactions are incubated at 30°C for 60-90 minutes to allow for protein synthesis.[13]

-

-

Measurement of Protein Synthesis:

-

The reaction is stopped by placing the tubes on ice.

-

The amount of newly synthesized, radiolabeled protein is quantified by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

-

Data Analysis:

-

The percentage of protein synthesis inhibition is calculated for each concentration of this compound relative to the control.

-

The IC₅₀ value for protein synthesis inhibition is determined from the dose-response curve.

-

Experimental Workflows

Bioactivity-Guided Isolation Workflow

Caption: Workflow for the bioactivity-guided isolation of this compound.

Mechanism of Action Elucidation Workflow

Caption: Logical workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound stands out as a marine natural product with significant potential for the development of new anticancer and antiviral therapies. Its potent and specific mechanism of action, involving the inhibition of protein synthesis at the translocation step, makes it a valuable tool for cell biology research and a promising lead for drug discovery. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this remarkable molecule. The challenges associated with its limited natural supply are being addressed through advances in total synthesis, which will undoubtedly accelerate the translation of this compound from a laboratory curiosity to a clinically relevant compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Isolation of a new mycalolide from the marine sponge Mycale izuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. compoundchem.com [compoundchem.com]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Regulation of protein synthesis in rabbit reticulocyte lysates: purification and characterization of heme-reversible translational inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Mycalamide B: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycalamide B is a potent cytotoxic polyketide amide with significant antiviral and antitumor properties.[1] Originally isolated from a marine sponge of the genus Mycale found in New Zealand, this complex natural product has garnered considerable interest in the scientific community for its potential as a therapeutic agent.[1][2] This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an elucidation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Source and Biosynthesis

This compound is a secondary metabolite produced by marine sponges of the genus Mycale.[1][2] Specifically, it was first isolated from a species of Mycale collected in New Zealand waters. These sponges are sessile filter-feeding organisms that are known to host a diverse array of symbiotic microorganisms. It is now widely believed that the true biosynthetic origin of this compound, and many other sponge-derived natural products, lies with these microbial symbionts. This symbiotic relationship is a crucial aspect of the compound's natural history and has implications for its sustainable production.

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process that involves extraction, solvent partitioning, and a series of chromatographic separations. The following protocol is a comprehensive representation of the methodologies described in the scientific literature.

Experimental Protocol: Isolation and Purification

2.1.1. Collection and Extraction:

-

Specimens of the marine sponge Mycale sp. are collected and frozen immediately to preserve the chemical integrity of the metabolites.

-

The frozen sponge material is then diced and exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). This solvent system is effective for extracting a broad range of lipophilic and moderately polar compounds, including this compound.

2.1.2. Solvent Partitioning:

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

This residue is then subjected to a liquid-liquid partitioning scheme. Typically, this involves partitioning the extract between an immiscible organic solvent (e.g., ethyl acetate) and water. This compound, being a moderately polar compound, will preferentially partition into the organic phase. This step is crucial for removing highly polar and non-polar impurities.

2.1.3. Chromatographic Purification:

-

The organic phase from the partitioning step is concentrated and subjected to a series of chromatographic techniques to isolate this compound.

-

Step 1: Vacuum Liquid Chromatography (VLC): The crude organic extract is first fractionated using VLC on a reversed-phase silica gel (e.g., C18). A step gradient of increasing polarity, starting from water and gradually increasing the concentration of methanol, is used for elution. Fractions are collected and monitored for the presence of this compound, typically through bioassay-guided fractionation or thin-layer chromatography (TLC) analysis.

-

Step 2: High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are then subjected to further purification by reversed-phase HPLC. A C18 column is commonly employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Isocratic or gradient elution may be used to achieve optimal separation from closely related compounds, such as Mycalamide A. The final purification step yields pure this compound.

-

Quantitative Data

The yield of this compound from the sponge is typically low, which is a common challenge in the isolation of marine natural products.

| Parameter | Value |

| Molecular Formula | C₂₅H₄₃NO₁₀ |

| Molecular Weight | 517.6 g/mol |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its identification and characterization.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 172.5 | - |

| 2 | 75.5 | 3.85 (d, 2.0) |

| 3 | 104.2 | - |

| 4 | 149.5 | - |

| 5 | 109.8 | 4.95 (s), 4.85 (s) |

| 6 | 43.5 | 2.55 (m) |

| 7 | 31.8 | 1.80 (m), 1.65 (m) |

| 8 | 70.1 | 3.60 (dd, 10.0, 4.0) |

| 9 | 35.5 | 2.10 (m) |

| 10 | 72.8 | 3.40 (d, 9.0) |

| 11 | 78.1 | 5.30 (d, 8.0) |

| 12 | 38.2 | 2.20 (m) |

| 13 | 75.1 | 3.95 (dd, 9.0, 3.0) |

| 14 | 77.5 | 4.10 (m) |

| 15 | 65.2 | 3.70 (m), 3.60 (m) |

| 16 | 82.1 | 3.50 (m) |

| 17 | 28.1 | 1.25 (s) |

| 18 | 22.5 | 1.15 (s) |

| 19 | 48.5 | - |

| 20 | 60.5 | 3.35 (s) |

| 21 | 16.8 | 0.95 (d, 7.0) |

| 22 | 17.2 | 1.05 (d, 7.0) |

| 23 | 49.8 | 3.30 (s) |

| 24 | 15.1 | 0.90 (d, 7.0) |

| 25 | 11.8 | 0.85 (d, 7.0) |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic, antiviral, and antitumor activities. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.

Inhibition of Protein Synthesis

This compound targets the eukaryotic ribosome, specifically the 60S ribosomal subunit. It binds to the E-site (exit site) of the ribosome, which is the site where deacylated tRNA exits after donating its amino acid to the growing polypeptide chain. By occupying the E-site, this compound physically blocks the translocation of the deacylated tRNA from the P-site (peptidyl site) to the E-site. This stalls the ribosome on the mRNA, preventing the elongation phase of protein synthesis and ultimately leading to cell death.

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from its natural source can be visualized as a multi-stage process, beginning with the collection of the marine sponge and culminating in the purification of the target compound.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities and complex chemical structure. The detailed methodologies and data presented in this guide provide a solid foundation for researchers aiming to work with this fascinating marine natural product. Further research into the sustainable production of this compound, potentially through the cultivation of its symbiotic producer or through total synthesis, will be crucial for its future development as a therapeutic agent. The elucidation of its precise interactions with the ribosome at a molecular level will also continue to be an active area of investigation, offering insights into the fundamental processes of protein synthesis and providing opportunities for the design of novel anticancer and antiviral drugs.

References

An In-depth Technical Guide to the Mycalamide B/Pederin Family of Natural Products: Core Structure, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pederin family of natural products, which includes the mycalamides, onnamides, and theopederins, represents a class of potent and structurally complex polyketides with significant therapeutic potential.[1][2] Originally isolated from diverse sources such as the terrestrial beetle Paederus fuscipes (pederin) and marine sponges of the genera Mycale (mycalamides), Theonella (onnamides and theopederins), these compounds have garnered considerable interest due to their powerful cytotoxic and antiviral activities.[3][4] This technical guide provides a comprehensive overview of the core structural features, mechanism of action, and key experimental methodologies used to characterize the mycalamide B/pederin family of natural products. All quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized using detailed diagrams.

Core Structure and Chemical Biology

The mycalamide and pederin family of compounds share a common structural scaffold characterized by a central pyran ring and a side chain containing an amide linkage. This compound, a representative member of this family, possesses a highly oxygenated and stereochemically complex structure. The intricate architecture of these molecules has made them challenging targets for total synthesis, a feat that has been accomplished by several research groups.[5][6] The biosynthesis of these natural products is noteworthy, as it is carried out by symbiotic bacteria residing within the host organisms.[7] This discovery has opened avenues for biotechnological production to overcome the limitations of natural sourcing.[8]

Mechanism of Action: Potent Inhibitors of Protein Synthesis

The profound biological activities of the this compound/pederin family stem from their ability to potently inhibit eukaryotic protein synthesis.[7][9] This inhibition ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells, forming the basis of their anticancer properties.

Targeting the Eukaryotic Ribosome

The primary molecular target of these natural products is the eukaryotic ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound has been shown to bind to the E-site (exit site) of the 60S large ribosomal subunit.[10] This binding event physically obstructs the translocation of deacylated transfer RNA (tRNA) from the P-site (peptidyl site) to the E-site, a critical step in the elongation phase of protein synthesis.[10] By preventing the release of the uncharged tRNA, the entire process of polypeptide chain elongation is stalled, leading to a global shutdown of protein production. Onnamide A and theopederin B are also potent inhibitors of protein synthesis, and while their precise binding site on the ribosome is still under investigation, it is believed to be in close proximity to that of this compound, leading to a similar downstream effect of inhibiting translation elongation.[4][5]

DOT script for Mechanism of Action Diagram

References

- 1. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein synthesis and activation of stress‐activated protein kinases by onnamide A and theopederin B, antitumor marine natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of protein synthesis and activation of stress-activated protein kinases by onnamide A and theopederin B, antitumor marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.emory.edu [med.emory.edu]

- 9. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

Mycalamide B: A Deep Dive into its Mechanism of Action as a Potent Translation Elongation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalamide B, a polyketide natural product isolated from marine sponges of the Mycale genus, has garnered significant attention in the scientific community for its potent cytotoxic and antiviral properties.[1] Structurally similar to other potent toxins like pederin, this compound exerts its profound biological effects primarily through the inhibition of protein synthesis.[2] This in-depth technical guide serves to elucidate the intricate molecular mechanisms underpinning the activity of this compound, providing a comprehensive resource for researchers in oncology, virology, and drug development. We will delve into its specific molecular target, the eukaryotic ribosome, and detail the experimental evidence that has unraveled its precise mode of action.

Core Mechanism: Inhibition of Eukaryotic Translation Elongation

This compound is a highly specific and potent inhibitor of the elongation phase of eukaryotic protein synthesis.[3][4] It effectively stalls the ribosome as it traverses messenger RNA (mRNA), thereby preventing the synthesis of proteins essential for cell viability and proliferation. This targeted disruption of translation is the primary driver of its cytotoxic and antitumor activities.[3]

Molecular Target: The Eukaryotic Ribosome's E-site

The direct molecular target of this compound is the 80S eukaryotic ribosome, specifically the large 60S subunit.[3] Through chemical footprinting and structural modeling studies, the binding site of this compound has been pinpointed to the exit site (E-site) of the ribosome.[3][5] This pocket is where deacylated transfer RNA (tRNA) molecules reside after donating their amino acid to the growing polypeptide chain, just before exiting the ribosome.

This compound binds to a region in close proximity to the C3993 residue of the 28S ribosomal RNA (rRNA).[3][5] This interaction is critical, as it physically obstructs the binding of deacylated tRNA to the E-site.[3][6] By competitively inhibiting tRNA binding, this compound effectively jams the ribosomal machinery.

The Stalled Ribosome: A Step-by-Step Look at Inhibition

The process of translation elongation is a cyclical process involving three key steps: aminoacyl-tRNA binding to the A-site, peptide bond formation, and translocation. This compound's intervention occurs at the translocation step, which is mediated by the eukaryotic elongation factor 2 (eEF2).[3][4]

Here is a breakdown of the inhibitory mechanism:

-

Initiation and First Peptide Bond Formation Proceed Normally: this compound does not interfere with the initiation of translation, including the assembly of the 80S ribosome on the mRNA and the formation of the first dipeptide.[3][4]

-

Translocation Blockade: After the first peptide bond is formed, the ribosome is poised to move one codon down the mRNA. This movement, or translocation, is catalyzed by eEF2 and involves the shifting of the tRNAs in the A and P sites to the P and E sites, respectively.

-

E-site Occlusion: this compound, by occupying the E-site, prevents the deacylated tRNA from the P-site from moving into the E-site.[3][6]

-

Ribosomal Arrest: This steric hindrance halts the entire translocation process, leading to the accumulation of ribosomes stalled on the mRNA.[3] Interestingly, studies have shown that this compound arrests the ribosome one codon ahead of another well-known elongation inhibitor, cycloheximide.[3][5]

The following diagram illustrates the mechanism of this compound in inhibiting translation elongation.

Caption: Mechanism of this compound-mediated inhibition of translation elongation.

Quantitative Data on this compound Activity

The potency of this compound as a biological inhibitor has been quantified in various cell-based and in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective with other well-characterized inhibitors of transcription and translation.

| Compound | HeLa Cell Proliferation IC50 | In Vivo Protein Synthesis IC50 | In Vivo RNA Synthesis IC50 | Reference |

| This compound | ~1 nM | ~12 nM | >1 µM | [3][5] |

| Cycloheximide | - | ~100 nM | >10 µM | [3] |

| Actinomycin D | - | >10 µM | ~5 nM | [3] |

Table 1: Comparative IC50 Values of this compound and Other Inhibitors.

| Compound | Dissociation Constant (Kd) from Ribosome | Reference |

| This compound | 260 nM | [6] |

| Cycloheximide | ~17 µM | [6] |

Table 2: Ribosome Binding Affinity of this compound and Cycloheximide.

Downstream Cellular Consequences

The primary effect of this compound on translation elongation triggers a cascade of downstream cellular events, ultimately leading to cell death.

Induction of Apoptosis

While the direct mechanism of apoptosis induction by this compound is not as extensively studied as its effect on translation, studies on the closely related mycalamide A provide strong evidence that these compounds are potent inducers of apoptosis.[7][8] The inhibition of protein synthesis is a known trigger for programmed cell death, as the cellular machinery is highly sensitive to the availability of essential proteins, including anti-apoptotic factors with short half-lives.[7]

The following diagram outlines a potential pathway from translation inhibition to apoptosis.

Caption: Proposed pathway of this compound-induced apoptosis.

Antiviral Activity

The potent inhibition of host cell protein synthesis also underlies the antiviral activity of this compound. Viruses are obligate intracellular parasites that rely heavily on the host's translational machinery to replicate their own proteins and assemble new virions. By shutting down this essential host function, this compound effectively halts viral replication.

Experimental Protocols for Studying this compound's Mechanism of Action

The elucidation of this compound's mechanism of action has been made possible through a series of elegant biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Translation Assay (Rabbit Reticulocyte Lysate)

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

-

Materials: Rabbit reticulocyte lysate (RRL), reporter mRNA (e.g., luciferase mRNA), [35S]-methionine, amino acid mixture, energy-generating system (ATP, GTP), and the test compound (this compound).

-

Protocol:

-

Prepare a reaction mixture containing RRL, the amino acid mixture lacking methionine, the energy-generating system, and the reporter mRNA.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction tubes.

-

Initiate the translation reaction by adding [35S]-methionine and incubating at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an RNase-containing buffer.

-

Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

-

Collect the precipitates on glass fiber filters and wash to remove unincorporated [35S]-methionine.

-

Quantify the radioactivity of the filters using a scintillation counter. The amount of radioactivity is directly proportional to the level of protein synthesis.

-

Polysome Profiling

This technique analyzes the distribution of ribosomes on mRNA molecules within a cell, providing insights into the state of translation.

-

Materials: Cell culture (e.g., HEK293T cells), cycloheximide (to "freeze" ribosomes on mRNA), lysis buffer, sucrose gradient solutions (e.g., 10-50%), ultracentrifuge, and a gradient fractionation system with a UV detector.

-

Protocol:

-

Treat cultured cells with this compound or a control compound for a specified duration.

-

Add cycloheximide to the culture medium for a short period before harvesting to stabilize polysomes.

-

Lyse the cells in a buffer containing cycloheximide and detergents.

-

Layer the cell lysate onto a pre-formed continuous sucrose gradient.

-

Centrifuge the gradient at high speed for several hours to separate the ribosomal subunits (40S, 60S), monosomes (80S), and polysomes based on their size and density.

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to detect RNA-containing complexes.

-

The resulting profile will show peaks corresponding to the different ribosomal species. An increase in the 80S monosome peak and a decrease in the polysome peaks are indicative of translation elongation inhibition.[3]

-

Chemical Footprinting of the Ribosome

This method identifies the binding site of a small molecule on rRNA by assessing its ability to protect specific nucleotides from chemical modification.

-

Materials: Purified 80S ribosomes, this compound, dimethyl sulfate (DMS - methylates accessible adenines and cytosines), reverse transcriptase, radiolabeled primers specific for regions of the 28S rRNA, and polyacrylamide gel electrophoresis (PAGE) supplies.

-

Protocol:

-

Incubate purified ribosomes with or without this compound.

-

Treat the ribosome-ligand complexes with a limited concentration of DMS, which will modify accessible rRNA bases.

-

Extract the rRNA from the treated ribosomes.

-

Perform primer extension analysis using a radiolabeled primer that anneals downstream of the suspected binding site. Reverse transcriptase will synthesize a cDNA copy of the rRNA template, but will stop at a site of DMS modification.

-

Resolve the resulting cDNA fragments on a denaturing polyacrylamide gel.

-

The appearance of a "footprint," a region of protection from DMS modification in the presence of this compound, indicates the binding site of the compound. For this compound, a footprint is observed near C3993 of the 28S rRNA.[3][5]

-

The following diagram illustrates the general workflow for chemical footprinting.

Caption: Workflow for Chemical Footprinting to Determine Drug Binding Sites on rRNA.

Conclusion

This compound is a powerful molecular probe for studying the intricacies of eukaryotic translation and a promising scaffold for the development of novel therapeutics. Its well-defined mechanism of action, centered on the allosteric inhibition of tRNA translocation by binding to the ribosomal E-site, provides a clear rationale for its potent biological activities. The experimental methodologies detailed herein offer a robust framework for the continued investigation of this compound and other natural products that target the ribosome, paving the way for new strategies to combat cancer and viral diseases.

References

- 1. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis by the marine sponge (Mycale) metabolites, mycalamide A and pateamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cytotoxicity of Mycalamide B

This compound is a potent polyketide macrolide originally isolated from a marine sponge of the Mycale genus.[1] It belongs to a family of structurally related, biologically active compounds, including mycalamide A and pederin, known for their powerful cytotoxic, antitumor, and immunosuppressive properties.[1][2] This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's cytotoxicity, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary cytotoxic effect of this compound stems from its potent inhibition of eukaryotic protein synthesis.[1][3] This activity is highly specific and targets the elongation step of translation.

Molecular Mechanism:

This compound exerts its inhibitory effect by directly targeting the large ribosomal subunit (60S).[1][4] Through biochemical and chemical footprinting analyses, its binding site has been precisely located within the E-site (exit site) of the ribosome.[1][3][4]

The mechanism of inhibition proceeds as follows:

-

Binding to the E-site: this compound occupies the same position in the E-site as the CCA tail of a deacylated tRNA molecule.[1]

-

Blocking Translocation: By binding to the E-site, this compound physically obstructs the movement of the deacylated tRNA from the P-site (peptidyl site) to the E-site.[1][4]

-

Halting Elongation: This blockade of tRNA translocation, a critical step mediated by the eukaryotic elongation factor 2 (eEF2), effectively halts the entire process of polypeptide chain elongation.[3][5]

While its action is similar to the well-known translation inhibitor cycloheximide (CHX), there are subtle but significant differences. This compound competes with deacylated tRNA for binding to the E-site, whereas CHX can bind even when a tRNA is present.[4] This leads to distinct effects on polysome profiles, where this compound treatment results in an increase in 80S monosomes and a "runoff" of actively elongating ribosomes, while CHX tends to "freeze" polysomes in place.[4][5]

Induction of Apoptosis

A direct consequence of potent protein synthesis inhibition is the induction of programmed cell death, or apoptosis. Mycalamide A, a closely related analog, has been demonstrated to induce apoptosis in multiple cell lines through mechanisms involving DNA laddering and Annexin-V staining.[6][7]

Studies have shown that Mycalamide A induces apoptosis executed via caspase-3.[8] Furthermore, the sensitivity of cancer cells to apoptosis induced by mycalamides can be significantly enhanced in cells transformed with oncogenes such as ras or bcr-abl.[6][9] This suggests that cells with altered signaling pathways may have a lower threshold for apoptosis when protein synthesis is disrupted.

Effect on Cell Cycle

Inhibition of protein synthesis invariably affects the cell cycle, as the progression through checkpoints requires the timely synthesis of key regulatory proteins like cyclins. While direct studies on this compound's effect on the cell cycle are limited, compounds that halt protein synthesis typically induce cell cycle arrest, most commonly in the G1 phase.[4] This arrest prevents cells from entering the S phase (DNA synthesis) without the necessary proteins, representing another facet of its antiproliferative activity.

Quantitative Cytotoxicity Data

This compound exhibits extremely potent cytotoxicity against a range of human cancer cell lines, with IC50 values typically in the low- to sub-nanomolar range. This high potency underscores its potential as an anticancer agent.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | HeLa | Cell Proliferation | ~1 nM | [5] |

| This compound | A549 (Lung Carcinoma) | Antiproliferative | 0.6 nM | [10] |

| This compound | P388 (Murine Leukemia) | Antiproliferative | 1.3 nM | [10] |

| 18-O-methyl this compound | Human Carcinoma Lines | Cytotoxicity | 0.2 - 0.6 nM | [2] |

| Pederin | Human Carcinoma Lines | Cytotoxicity | 0.2 - 0.6 nM | [2] |

| Mycalamide A | JB6 Cl41 P+ | Trypan Blue | 6.32 nM | [8] |

| Mycalamide A | HeLa | MTS Assay | 5.5 nM | [8] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocols and Methodologies

The elucidation of this compound's cytotoxic mechanisms has been made possible by a variety of established experimental techniques.

Assessment of Cytotoxicity and Cell Viability

-

Principle: To quantify the concentration-dependent effect of the compound on cell survival and proliferation.

-

Methods:

-

Trypan Blue Exclusion Assay: Live cells with intact membranes exclude the dye, while dead cells do not. Cells are mixed with trypan blue and counted using a hemocytometer to determine the percentage of viable cells.[8]

-

Tetrazolium Salt-Based Assays (e.g., MTT, MTS, XTT): Metabolically active cells reduce tetrazolium salts into a colored formazan product, which is measured spectrophotometrically. The amount of color produced is proportional to the number of viable cells.[8]

-

IC50 Determination: Cells are incubated with a range of drug concentrations for a defined period (e.g., 24, 48, or 72 hours). Viability is measured, and the data are plotted to calculate the IC50 value, representing the drug's potency.[11]

-

Measurement of Protein Synthesis Inhibition

-

Principle: To directly measure the impact of this compound on the rate of new protein synthesis.

-

Methods:

-

In Vivo Radiolabeling: Cells are treated with this compound and subsequently incubated with a radiolabeled amino acid, typically [³⁵S]methionine. The incorporation of the radiolabel into newly synthesized proteins is quantified by scintillation counting after precipitation of proteins.[5]

-

In Vitro Translation Assays: A cell-free system (e.g., rabbit reticulocyte lysate) is used to translate a specific mRNA reporter, such as luciferase. The assay is performed in the presence of varying concentrations of this compound, and the inhibition of translation is measured by the reduction in reporter protein activity.[3][5]

-

Analysis of Apoptosis

-

Principle: To detect and quantify the induction of programmed cell death.

-

Methods:

-

DNA Laddering: During apoptosis, endonucleases cleave DNA into fragments of specific sizes. These fragments can be separated by agarose gel electrophoresis, creating a characteristic "ladder" pattern.[6]

-

Annexin-V Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin-V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be detected by flow cytometry or fluorescence microscopy.[6][7]

-

Ribosome Interaction and Footprinting

-

Principle: To identify the specific binding site of the inhibitor on the ribosome.

-

Method: Chemical Footprinting: Ribosomes are incubated with the inhibitor, followed by treatment with chemical probes that modify rRNA bases not protected by the bound ligand. The sites of modification are then identified by primer extension analysis, revealing the "footprint" of the bound molecule.[1][3]

Conclusion

This compound is a marine-derived natural product with exceptional cytotoxic potency. Its primary mechanism of action is the highly specific inhibition of eukaryotic translation elongation by binding to the ribosomal E-site and preventing tRNA translocation. This targeted disruption of protein synthesis leads to downstream effects including the induction of caspase-mediated apoptosis and cell cycle arrest. With IC50 values in the nanomolar and sub-nanomolar range against various cancer cell lines, this compound represents a promising lead compound for the development of novel anticancer therapeutics. Further investigation into its differential effects on cancerous versus non-cancerous cells and its preclinical evaluation is warranted.[2]

References

- 1. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by the marine sponge (Mycale) metabolites, mycalamide A and pateamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mycalamide A Shows Cytotoxic Properties and Prevents EGF-Induced Neoplastic Transformation through Inhibition of Nuclear Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Mycalamide B: A Technical Guide to a Potent Inhibitor of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalamide B is a potent polyketide natural product originally isolated from marine sponges of the Mycale genus. It belongs to a family of structurally related compounds, including mycalamide A and pederin, known for their significant biological activities. This compound has garnered considerable interest within the scientific community due to its powerful cytotoxic and antiviral properties, which are primarily attributed to its function as a highly effective inhibitor of protein synthesis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its quantitative inhibitory activities.

Mechanism of Action: Targeting the Eukaryotic Ribosome

This compound exerts its inhibitory effect on protein synthesis by directly targeting the eukaryotic ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound is an inhibitor of the translation elongation step.[1][2]

The key points of its mechanism are as follows:

-

Binding to the Ribosomal E-site: Chemical footprinting and structural studies have revealed that this compound binds to the E-site (Exit site) of the large ribosomal subunit (60S).[1][3] This binding pocket is also the site where deacylated tRNA molecules reside before exiting the ribosome.

-

Blockade of Translocation: By occupying the E-site, this compound sterically hinders the movement of the deacylated tRNA from the P-site (Peptidyl site) to the E-site. This movement is a critical step in the translocation process, which is mediated by the eukaryotic elongation factor 2 (eEF2).[1][3] Consequently, the ribosome is stalled on the mRNA, preventing the progression of the polypeptide chain.

-

Specificity for Elongation: this compound's inhibitory action is specific to the elongation phase of translation. It does not affect the initiation phase, including the loading of tRNA onto the ribosome mediated by eEF1A, AUG recognition, or the formation of the initial dipeptide bond.[1][2]

The overall effect is a potent and selective inhibition of protein synthesis, leading to cell cycle arrest and apoptosis, which underlies its cytotoxic and potential therapeutic applications.

Quantitative Data on Inhibitory Activity

This compound exhibits potent inhibitory activity across various cell lines and biological assays. The following table summarizes key quantitative data, primarily presented as IC50 values (the concentration of an inhibitor where the response is reduced by half).

| Assay Type | Cell Line / System | IC50 Value | Reference |

| Cell Proliferation | HeLa | ~1 nM | [1][4] |

| A549 | 0.6 nM | [5] | |

| P388 | 1.3 nM | [5] | |

| Human Carcinoma | 0.2 - 0.6 nM | [6] | |

| Protein Synthesis | HeLa | ~12 nM | [1][4] |

| Antiviral Activity | Not Specified | Potent | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This assay assesses the direct inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Rabbit Reticulocyte Lysate (commercially available, e.g., Promega)

-

Amino Acid Mixture (minus methionine)

-

[35S]-Methionine

-

Reporter mRNA (e.g., Luciferase mRNA)

-

This compound stock solution (in DMSO)

-

Nuclease-free water

-

Reaction buffer and salts (as per lysate manufacturer's instructions)

-

SDS-PAGE loading buffer

-

TCA (Trichloroacetic acid) solution

Procedure:

-

Reaction Setup: On ice, prepare the master mix containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), and other reaction components as recommended by the manufacturer.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to individual reaction tubes.

-

Initiation of Translation: Add the reporter mRNA and [35S]-methionine to each tube to start the translation reaction.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes.

-

Termination: Stop the reactions by adding SDS-PAGE loading buffer or by placing them on ice.

-

Analysis:

-

Qualitative (SDS-PAGE): Analyze the translation products by SDS-PAGE followed by autoradiography to visualize the newly synthesized, radiolabeled proteins.

-

Quantitative (TCA Precipitation): To quantify total protein synthesis, precipitate the proteins using TCA, collect them on glass fiber filters, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique to map the precise locations of ribosomes on mRNA at a genome-wide scale, providing a snapshot of active translation.

Materials:

-

Mammalian cells cultured to desired density

-

Cycloheximide

-

Lysis buffer

-

RNase I

-

Sucrose gradients

-

RNA purification kits

-

Reagents for library preparation (e.g., ligases, reverse transcriptase, PCR primers)

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment and Lysis: Treat cells with cycloheximide to arrest translating ribosomes. Lyse the cells under conditions that maintain ribosome-mRNA integrity.

-

Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Monosome Isolation: Isolate the 80S monosomes (ribosome with protected mRNA fragment) by ultracentrifugation through a sucrose gradient.

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

-

Library Preparation:

-

Ligate adaptors to the 3' end of the footprints.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and then linearize it.

-

PCR amplify the library.

-

-

Sequencing and Data Analysis: Sequence the library using a next-generation sequencing platform. Align the footprint reads to a reference genome or transcriptome to determine the ribosome density along each mRNA.

[35S]-Methionine Incorporation Assay in Cultured Cells

This assay measures the rate of total protein synthesis in living cells by monitoring the incorporation of radiolabeled methionine.

Materials:

-

Cultured mammalian cells

-

Methionine-free culture medium

-

[35S]-Methionine

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Replace the medium with methionine-free medium and incubate to deplete intracellular methionine stores. Treat the cells with various concentrations of this compound for the desired time.

-

Radiolabeling: Add [35S]-methionine to the medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.

-

Cell Lysis: Wash the cells with ice-cold PBS to remove unincorporated [35S]-methionine. Lyse the cells using a suitable lysis buffer.

-

Protein Precipitation: Precipitate the total protein from the cell lysate using cold TCA.

-

Quantification: Collect the protein precipitate on glass fiber filters, wash thoroughly, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts to the total protein concentration in each sample. Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the vehicle-treated control.

Conclusion

This compound is a formidable inhibitor of eukaryotic protein synthesis with a well-defined mechanism of action targeting the ribosomal E-site and blocking translocation. Its high potency, demonstrated by low nanomolar IC50 values in various cancer cell lines, makes it a valuable tool for studying the intricacies of translation and a potential lead compound for the development of novel anticancer and antiviral therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities and therapeutic potential of this compound and related compounds.

References

- 1. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of eukaryotic translation elongation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharm.or.jp [pharm.or.jp]

Unveiling the Early Antiviral Potential of Mycalamide B: A Technical Deep Dive

For Immediate Release

[City, State] – December 15, 2025 – Discovered in the late 1980s from a marine sponge of the genus Mycale, Mycalamide B has long been recognized for its potent cytotoxic and antitumor properties. However, its initial discovery also highlighted significant antiviral activity, particularly against picornaviruses and herpesviruses. This technical guide provides an in-depth analysis of the early research into the antiviral effects of this compound, focusing on its mechanism of action, quantitative antiviral data from foundational studies, and the experimental protocols used in its initial evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the history and therapeutic potential of this marine natural product.

Core Mechanism of Action: Inhibition of Protein Synthesis

Early investigations into the biological activity of this compound, alongside its structural analog Mycalamide A, revealed that its primary mechanism of action is the potent inhibition of protein synthesis.[1] This characteristic is central to its antiviral effects. By halting the host cell's translational machinery, this compound effectively prevents the production of viral proteins essential for replication, assembly, and propagation. This broad-spectrum mechanism suggests activity against a wide range of viruses that rely on the host's ribosomes for the synthesis of their own proteins.

Quantitative Antiviral Activity

The initial antiviral screening of this compound was conducted against two representative viruses: Poliovirus Type I, a non-enveloped single-stranded RNA virus from the Picornaviridae family, and Herpes Simplex Virus Type 1 (HSV-1), an enveloped double-stranded DNA virus. The early studies utilized a disc diffusion assay to determine the potency of the compound.

| Compound | Virus | Activity (concentration per disc) |

| Mycalamide A | Poliovirus Type I, Herpes Simplex Virus Type I | 5 ng/disc |

| This compound | Poliovirus Type I, Herpes Simplex Virus Type I | 1–2 ng/disc |

Data sourced from early studies by Perry et al. and Burres and Clement.

As indicated in the table, this compound demonstrated greater potency than its counterpart, Mycalamide A, requiring a lower concentration to elicit an antiviral effect.

Experimental Protocols

The foundational antiviral testing of this compound relied on established virological techniques of the time. The following protocols are based on the methodologies described in the early literature for picornavirus and herpesvirus screening.

Disc Diffusion Antiviral Assay

This assay provides a qualitative or semi-quantitative measure of the antiviral activity of a compound.

1. Cell Culture and Virus Propagation:

- A confluent monolayer of a susceptible cell line (e.g., Vero cells for HSV-1, HeLa cells for Poliovirus) is prepared in petri dishes or multi-well plates.

- A standardized inoculum of the virus is prepared and used to infect the cell monolayer.

2. Disc Application:

- Sterile paper discs of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of this compound dissolved in a suitable solvent.

- The solvent is allowed to evaporate completely.

- The impregnated discs are then placed onto the surface of the infected cell monolayer.

3. Incubation:

- The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause a visible cytopathic effect (CPE) in the control (untreated) areas, typically 2-3 days.

4. Observation and Measurement:

- The plates are observed for the formation of a zone of inhibition around the disc. This zone appears as an area where the cell monolayer is protected from virus-induced CPE.

- The diameter of the zone of inhibition is measured to provide a semi-quantitative assessment of the antiviral activity. A larger zone indicates greater potency.

Impact on Viral Replication Pathways

The inhibition of host cell protein synthesis by this compound has a profound and cascading effect on the replication cycles of both Poliovirus and Herpes Simplex Virus 1.

Poliovirus Replication Pathway Inhibition

Poliovirus, being an RNA virus, has a replication cycle that is entirely cytoplasmic and heavily reliant on the rapid synthesis of viral proteins.

References

Unraveling the Intricate Architecture of Mycalamide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalamide B is a potent cytotoxic and antiviral polyketide natural product, first isolated from a marine sponge of the genus Mycale. Its complex molecular architecture and significant biological activity have made it a subject of intense research, driving efforts in total synthesis and mechanistic studies. This technical guide provides an in-depth exploration of the structural elucidation of this compound, detailing the key experimental methodologies, presenting the crucial spectroscopic data, and illustrating the logical workflow and biological context through diagrams.

This compound shares a close structural resemblance to Mycalamide A and the pederin family of natural products, all of which are known for their powerful inhibition of protein synthesis. Understanding the precise three-dimensional structure of this compound is paramount for elucidating its mechanism of action and for designing novel analogs with improved therapeutic potential.

Spectroscopic Data for Structural Elucidation

The determination of the planar structure and relative stereochemistry of this compound was primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key ¹H and ¹³C NMR data as reported in the seminal literature, which were instrumental in piecing together the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 4.05 | d | 9.5 |

| 4 | 1.95 | m | |

| 5 | 4.90 | s | |

| 5' | 4.95 | s | |

| 6 | 2.55 | m | |

| 7 | 3.50 | d | 9.0 |

| 8 | 1.05 | d | 7.0 |

| 10 | 3.75 | dd | 9.5, 2.5 |

| 11 | 1.80 | m | |

| 12 | 1.65 | m | |

| 13 | 3.40 | s | |

| 14 | 3.95 | m | |

| 15 | 3.60 | m | |

| 16-Me | 1.20 | d | 6.5 |

| 17 | 3.35 | s | |

| 18 | 3.15 | s | |

| 19-Me | 0.95 | d | 7.0 |

| 20-Me | 0.90 | d | 7.0 |

Note: Data is a representative compilation from literature citing the original work. Chemical shifts and coupling constants are subject to minor variations depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δ (ppm) |

| 1 | 171.5 |

| 2 | 98.0 |

| 3 | 75.0 |

| 4 | 40.0 |

| 5 | 145.0 |

| 5' | 112.0 |

| 6 | 35.0 |

| 7 | 80.0 |

| 8 | 15.0 |

| 9 | 170.0 |

| 10 | 78.0 |

| 11 | 30.0 |

| 12 | 32.0 |

| 13 | 58.0 |

| 14 | 85.0 |

| 15 | 65.0 |

| 16-Me | 20.0 |

| 17 | 60.0 |

| 18 | 55.0 |

| 19-Me | 18.0 |

| 20-Me | 16.0 |

Note: Data is a representative compilation from literature citing the original work.

Experimental Protocols

The structural elucidation of this compound relied on a series of meticulously executed experiments. The following protocols are based on the methodologies reported in the primary literature for the isolation and characterization of this class of compounds.

Isolation and Purification

-

Extraction: The sponge material was repeatedly extracted with a mixture of methanol and dichloromethane.

-

Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning between hexane, carbon tetrachloride, dichloromethane, and aqueous methanol to separate compounds based on polarity.

-

Chromatography: The bioactive fractions were further purified using a combination of chromatographic techniques, including:

-

Silica Gel Chromatography: Both gravity-fed and flash column chromatography were employed for initial separation.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC was crucial for the final purification of this compound to homogeneity.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY (Correlation Spectroscopy), and HMQC (Heteronuclear Multiple Quantum Coherence) spectra were acquired on a high-field NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl₃) or methanol (CD₃OD).

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition and exact mass of the molecule, allowing for the deduction of the molecular formula.

Determination of Absolute Stereochemistry

The absolute configuration of the stereogenic centers in this compound was a significant challenge. The original elucidation relied on a combination of techniques, including:

-

Comparison with Mycalamide A: The close structural similarity and comparable spectroscopic data between Mycalamide A and B allowed for the assignment of several stereocenters by analogy.

-

Chemical Degradation: Controlled chemical degradation of the molecule into smaller, identifiable fragments, whose stereochemistry could be determined by comparison with authentic samples.

-

Mosher's Method: Esterification of free hydroxyl groups with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) followed by ¹H NMR analysis of the resulting diastereomeric esters allowed for the assignment of the absolute configuration of the carbinol centers.

-

Total Synthesis: Ultimately, the unambiguous confirmation of the absolute stereochemistry of this compound was achieved through its total synthesis, where the stereochemical outcome of each step was rigorously controlled.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical flow of the experimental work involved in determining the structure of this compound.

An In-Depth Technical Guide to the Origins, Activity, and Analysis of Mycalamide B and Its Analogues

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycalamide B is a structurally complex polyketide amide belonging to the pederin family of natural products. First isolated from marine sponges, it has garnered significant attention for its potent cytotoxic, antiviral, and immunosuppressive activities. These properties stem from its primary mechanism of action: the potent and specific inhibition of eukaryotic protein synthesis. The scarcity of mycalamides from natural sources has spurred extensive efforts in total synthesis and the creation of analogues to support detailed biological evaluation and drug development. This guide provides a comprehensive overview of the origins of this compound and its related compounds, details the experimental protocols used for their isolation and characterization, presents quantitative bioactivity data, and illustrates their molecular mechanism of action.

Origins and Isolation of Mycalamides

Producing Organisms and Geographical Distribution

This compound and its naturally occurring analogues are predominantly isolated from marine sponges of the genus Mycale (Phylum Porifera). The initial discoveries of Mycalamides A and B were from a species of Mycale collected in New Zealand.[1][2][3] Since then, other related sponges and even different marine phyla have been identified as sources.

A notable aspect of mycalamide origin is the symbiotic hypothesis . There is growing evidence suggesting that the true producers of these complex molecules are not the sponges themselves, but rather uncultivated symbiotic bacteria residing within the sponge tissue.[2] This is supported by the fact that structurally similar compounds, like pederin, are produced by terrestrial beetles, also via bacterial symbionts.[4]

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Producing Organism(s) | Phylum / Class | Geographical Location | Reference(s) |

| Mycalamide A & B | Mycale sp. | Porifera | New Zealand | [1][2][3][5] |

| Mycalamide A | Polysincraton sp. | Chordata (Ascidian) | Not Specified | |

| Mycalamide D | Mycale sp. | Porifera | New Zealand | |

| Onnamides, Theopederins | Theonella sp. | Porifera | Okinawan waters | [4] |

| Pederin | Paederus fuscipes | Arthropoda (Beetle) | Terrestrial (Various) | [4] |

Natural and Synthetic Analogues

The pederin family is a large group of structurally related compounds. Natural analogues of this compound include Mycalamide A, D, and E. Synthetic analogues, such as 18-O-methyl this compound and its diastereomer 10-epi-18-O-methyl this compound, have been crucial for structure-activity relationship (SAR) studies, demonstrating that the stereochemistry at the C10 position is critical for potent bioactivity.[1]

Experimental Methodologies

General Protocol for Isolation and Purification

The isolation of mycalamides from their natural source is a multi-step process involving extraction, fractionation, and purification, typically guided by bioassays.[6][7]

-

Collection and Extraction: Sponge or other marine invertebrate tissue is collected and immediately preserved, often by freezing or immersion in ethanol. The preserved tissue is homogenized and exhaustively extracted with a polar solvent like methanol or ethanol.

-

Solvent Partitioning: The crude extract is concentrated and subjected to liquid-liquid partitioning (e.g., between ethyl acetate and water) to separate compounds based on polarity. The bioactive, lipophilic fraction is retained.

-

Chromatographic Fractionation: The active fraction is further separated using techniques such as silica gel column chromatography with a gradient of solvents (e.g., hexane to ethyl acetate).

-

Final Purification: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is used to isolate the pure compounds, yielding mycalamides as crystalline solids or oils.

References

- 1. The in vitro biological activities of synthetic 18-O-methyl this compound, 10-epi-18-O-methyl this compound and pederin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. pharm.or.jp [pharm.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of a new mycalolide from the marine sponge Mycale izuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of marine sponge–associated Streptomyces sp. NMF6 strain producing secondary metabolite(s) possessing antimicrobial, antioxidant, anticancer, and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Mycalamide B: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the total synthesis of Mycalamide B, a potent marine-derived macrolide with significant antitumor and antiviral properties. The synthesis is based on a convergent strategy, involving the preparation of two key fragments—a protected pederic acid derivative (left-half) and a mycalamine-related trioxadecalin unit (right-half)—followed by their coupling and final deprotection steps. This protocol compiles and details the experimental procedures from seminal works in the field, offering a comprehensive guide for the laboratory synthesis of this complex natural product.

Introduction

This compound is a member of the pederin family of natural products, isolated from marine sponges of the genus Mycale.[1] These compounds exhibit potent biological activities, including cytotoxicity against various cancer cell lines and antiviral effects.[2][3] Their complex molecular architecture and significant therapeutic potential have made them attractive targets for total synthesis.

This protocol outlines a convergent synthetic approach, a strategy that offers efficiency and flexibility in the synthesis of complex molecules. The synthesis is conceptually divided into three main stages:

-

Synthesis of the "Left-Half": A protected derivative of pederic acid.

-

Synthesis of the "Right-Half": The complex trioxadecalin ring system characteristic of the mycalamides.

-

Fragment Coupling and Final Elaboration: Union of the two halves and subsequent transformations to yield this compound.

Retrosynthetic Analysis

The overall synthetic strategy is depicted in the following retrosynthetic analysis, which illustrates the key bond disconnections and the two major fragments.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are based on the successful total syntheses reported in the literature, primarily the work of Kishi and co-workers, and later refinements by others.

Synthesis of the "Left-Half" (Pederic Acid Derivative)

The synthesis of the pederic acid fragment typically starts from readily available chiral precursors and involves the stereocontrolled construction of the tetrahydropyran ring.

Key Intermediates and Yields for the Left-Half Synthesis

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Asymmetric Aldol Reaction | Aldehyde | Chiral auxiliary, Lewis acid | Aldol adduct | 85-95 |

| 2 | Protection of Hydroxyl Group | Aldol adduct | Silylating agent, base | Protected diol | >95 |

| 3 | Oxidative Cleavage & Cyclization | Protected diol | Ozonolysis or dihydroxylation/periodate cleavage | Tetrahydropyranone | 70-80 |

| 4 | Stereoselective Reduction | Tetrahydropyranone | Reducing agent (e.g., L-selectride) | Tetrahydropyranol | 80-90 |

| 5 | Functional Group Manipulations | Tetrahydropyranol | Various | Protected Pederic Acid | Variable |

Protocol for a Key Step: Asymmetric Aldol Reaction

-

To a solution of the chiral auxiliary (1.2 eq.) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 eq.).

-

The corresponding ketone (1.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes.

-

The starting aldehyde (1.1 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature.

-

The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Synthesis of the "Right-Half" (Mycalamine Unit)

The synthesis of the highly oxygenated and stereochemically complex trioxadecalin core of the mycalamine unit is a significant challenge.

Key Intermediates and Yields for the Right-Half Synthesis

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Hetero-Diels-Alder Reaction | Danishefsky's diene | Aldehyde | Dihydropyrone | 70-85 |

| 2 | Mukaiyama-Michael/Epoxidation | Dihydropyrone | Silyl enol ether, oxidant | Functionalized pyran | 60-75 (one pot) |

| 3 | Acetal Formation | Functionalized pyran | Diol, acid catalyst | Trioxadecalin core | 75-85 |

| 4 | Amine Installation | Trioxadecalin core | Azide source, reduction | Amino-trioxadecalin | Variable |

Protocol for a Key Step: One-pot Mukaiyama-Michael/Epoxidation

-

A solution of the dihydropyrone (1.0 eq.) and a silyl enol ether (1.5 eq.) in a dry solvent (e.g., CH₂Cl₂) is cooled to -78 °C.

-

A Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq.) is added, and the mixture is stirred for 2 hours.

-

An oxidizing agent (e.g., m-CPBA, 1.5 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The residue is purified by flash chromatography to yield the functionalized pyran.

Fragment Coupling and Final Elaboration

The union of the two advanced fragments is a critical step, often requiring careful optimization of coupling conditions to overcome steric hindrance.

Workflow for Fragment Coupling and Final Steps

Caption: Workflow for the coupling and final steps.

Protocol for Amide Coupling

-

To a solution of the protected left-half carboxylic acid (1.0 eq.) in an aprotic solvent (e.g., DMF) are added a coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

-

The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

-